molecular formula C20H24N2O2 B12721180 Elliptinine CAS No. 523-16-0

Elliptinine

Cat. No.: B12721180
CAS No.: 523-16-0
M. Wt: 324.4 g/mol
InChI Key: SDZHGJNQYFLLKK-UHFFFAOYSA-N
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Description

. This compound is known for its potent biological activities, particularly its anticancer properties. Elliptinine is a naturally occurring compound found in several plant species within the Apocynaceae family .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of elliptinine involves several steps, starting from simple aromatic compounds. One of the earliest synthetic routes was developed by Robert Burns Woodward in 1959 . The process typically involves the formation of the pyrido[4,3-b]carbazole core through cyclization reactions. Key reagents used in the synthesis include nitrobenzene, aniline, and various catalysts to facilitate the cyclization and methylation steps .

Industrial Production Methods

Industrial production of this compound is less common due to its complex synthesis and the availability of natural sources. advancements in synthetic organic chemistry have made it possible to produce this compound and its derivatives on a larger scale for research purposes .

Chemical Reactions Analysis

Types of Reactions

Elliptinine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydrothis compound, and various substituted this compound compounds .

Mechanism of Action

Elliptinine exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II . By intercalating into DNA, this compound disrupts the normal function of the DNA molecule, leading to the inhibition of DNA replication and transcription. This results in the induction of apoptosis in cancer cells. Additionally, this compound forms covalent DNA adducts following enzymatic activation by cytochromes P450 and peroxidases, further contributing to its cytotoxic effects .

Properties

CAS No.

523-16-0

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

16-ethyl-8-methoxy-1,11-diazapentacyclo[13.2.2.02,14.04,12.05,10]nonadeca-4(12),5(10),6,8,13-pentaen-17-ol

InChI

InChI=1S/C20H24N2O2/c1-3-12-13-6-7-22(20(12)23)19-10-15-14-5-4-11(24-2)8-17(14)21-18(15)9-16(13)19/h4-5,8-9,12-13,19-21,23H,3,6-7,10H2,1-2H3

InChI Key

SDZHGJNQYFLLKK-UHFFFAOYSA-N

Canonical SMILES

CCC1C2CCN(C1O)C3C2=CC4=C(C3)C5=C(N4)C=C(C=C5)OC

Origin of Product

United States

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